molecular formula C10H7NO4 B6197059 7-methyl-2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylic acid CAS No. 2680543-45-5

7-methyl-2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylic acid

Cat. No.: B6197059
CAS No.: 2680543-45-5
M. Wt: 205.2
InChI Key:
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Description

7-methyl-2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . For example, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, catalytic processes, and the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methyl-2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylic acid include other indole derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other indole derivatives .

Properties

CAS No.

2680543-45-5

Molecular Formula

C10H7NO4

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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